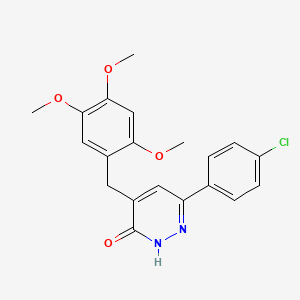
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one, also known as CTBPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTBPO belongs to the pyridazinone family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is its potential therapeutic properties, which make it an attractive candidate for drug development. Additionally, this compound is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and diabetes. Additionally, further studies could investigate the exact mechanism of action of this compound and its effects on various signaling pathways in cells. Finally, more research is needed to fully understand the advantages and limitations of this compound for laboratory experiments, and to develop methods for optimizing its use in experimental settings.
Métodos De Síntesis
The synthesis of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one involves a multistep process that starts with the reaction of 2,4,5-trimethoxybenzyl chloride with 4-chloroaniline to form 4-(2,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with pyridazinone to form this compound. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Several studies have investigated the use of this compound in the treatment of various diseases, including breast cancer, lung cancer, and diabetes.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-11-19(27-3)18(26-2)10-13(17)8-14-9-16(22-23-20(14)24)12-4-6-15(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBHVMLMWHUEIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398529.png)
![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)
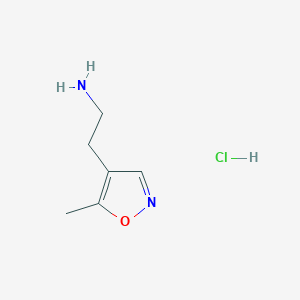
![1-[(4-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2398534.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)
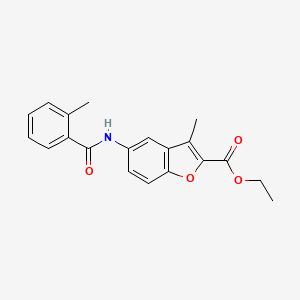
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2398541.png)
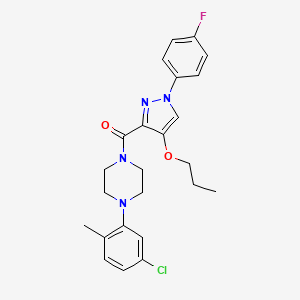
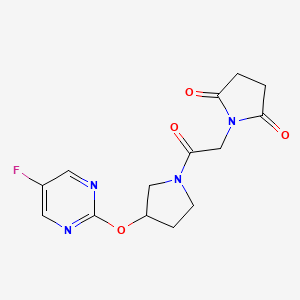
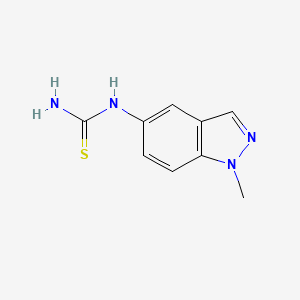
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398551.png)